头孢吡啉苄胺

描述

头孢吡啶苄星是一种第一代头孢类抗生素,通常以商品名 Cefadyl 销售。 它以注射剂形式提供,对革兰氏阴性菌和革兰氏阳性菌均有效 . 头孢吡啶苄星主要用于兽医,特别是用于奶牛的乳房内输注以治疗乳腺炎 .

科学研究应用

头孢吡啶苄星有广泛的科学研究应用:

化学: 用作头孢类抗生素研究的模型化合物。

生物学: 研究其对细菌细胞壁合成和耐药机制的影响。

医学: 用于兽医治疗奶牛的细菌感染,特别是乳腺炎.

工业: 用于开发新的抗生素制剂和递送系统.

作用机制

头孢吡啶苄星的杀菌活性源于抑制细胞壁合成。 它与细菌细胞壁上的青霉素结合蛋白 (PBP) 结合,阻止肽聚糖链的交联,这是细胞壁强度和刚度的必需条件 . 这会导致细胞裂解和细菌死亡。 头孢吡啶比青霉素更耐β-内酰胺酶,使其对产生β-内酰胺酶的细菌有效 .

生化分析

Biochemical Properties

Cephapirin Benzathine exerts its effects by interacting with penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis . By binding to these PBPs, Cephapirin Benzathine inhibits cell wall synthesis, leading to bacterial cell death .

Cellular Effects

Cephapirin Benzathine has a significant impact on various types of cells, particularly bacterial cells. It is effective against gram-negative and gram-positive organisms . Its bactericidal activity results from the inhibition of cell wall synthesis, which leads to high osmotic pressure in the cell and ultimately causes rupture of the cytoplasmic membrane .

Molecular Mechanism

The molecular mechanism of action of Cephapirin Benzathine involves the inhibition of cell wall synthesis via its affinity for penicillin-binding proteins (PBPs) . This binding interaction disrupts the normal function of these proteins, leading to the death of the bacterial cell .

Temporal Effects in Laboratory Settings

Cephapirin Benzathine has been shown to be an effective prolonged therapy treatment for more than 25 years

Dosage Effects in Animal Models

In animal models, specifically cows, Cephapirin Benzathine is used for intramammary treatment of mastitis in dry and lactating cows in recommended doses of 200 to 300 mg/quarter . The benzathine salt is also used for intrauterine treatment of sub-acute and chronic endometritis at a recommended dose of 500 mg/cow .

Metabolic Pathways

The specific metabolic pathways that Cephapirin Benzathine is involved in are not clearly defined in the available literature. It is known that Cephapirin Benzathine is partly plasma-bound .

准备方法

头孢吡啶苄星是由7-氨基头孢烷酸(7-ACA)和4-吡啶硫醇合成。该过程涉及在有机碱存在下,用乙酰溴 7-ACA 与 4-吡啶硫醇反应得到头孢吡啶酸。 然后将其与二苄基乙二胺乙酸酯或二苄基乙二胺反应,形成头孢吡啶苄星 . 反应条件通常包括 0 到 50°C 的温度和 0.1 到 20 小时的反应时间 .

化学反应分析

头孢吡啶苄星会发生各种化学反应,包括:

氧化: 头孢吡啶可以被氧化形成亚砜和砜。

还原: 还原反应可以将头孢吡啶转化为其相应的醇。

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及胺和硫醇等亲核试剂。 这些反应形成的主要产物是亚砜、砜、醇和各种取代衍生物 .

相似化合物的比较

头孢吡啶苄星与其他第一代头孢类抗生素相比,例如:

头孢噻吩: 类似的活性谱,但在存在 β-内酰胺酶的情况下稳定性较差。

头孢唑啉: 半衰期更长,对某些革兰氏阳性菌更有效。

头孢拉定: 类似的活性,但药代动力学特性不同.

属性

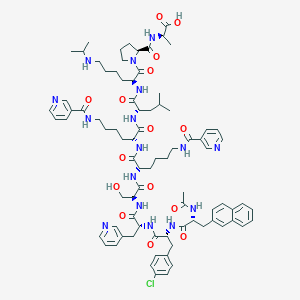

IUPAC Name |

(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;N,N'-dibenzylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C17H17N3O6S2.C16H20N2/c2*1-9(21)26-6-10-7-28-16-13(15(23)20(16)14(10)17(24)25)19-12(22)8-27-11-2-4-18-5-3-11;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h2*2-5,13,16H,6-8H2,1H3,(H,19,22)(H,24,25);1-10,17-18H,11-14H2/t2*13-,16-;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHKOXGROZNHHG-RACYMRPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H54N8O12S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1087.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97468-37-6 | |

| Record name | Cephapirin benzathine [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097468376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEPHAPIRIN BENZATHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90G868409O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cephapirin benzathine exert its antibacterial effect?

A1: Cephapirin benzathine, like other β-lactam antibiotics, inhibits bacterial cell wall synthesis. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] It binds to penicillin-binding proteins (PBPs) located on the inner membrane of bacterial cells, disrupting the transpeptidation process crucial for peptidoglycan cross-linking. This weakens the cell wall, ultimately leading to bacterial lysis and death.

Q2: What is the molecular formula and weight of cephapirin benzathine?

A2: Cephapirin benzathine has a molecular formula of C30H38N6O10S2 and a molecular weight of 698.8 g/mol. []

Q3: How does cephapirin benzathine perform in milk matrices?

A3: Studies indicate that whole milk or reconstituted whole milk can effectively substitute for raw bovine milk when assessing the solubility of cephapirin benzathine intended for intramammary administration. This is crucial as it offers a practical alternative to raw milk for solubility testing. []

Q4: Are there methods to reduce antibiotic residues in milk after cephapirin treatment?

A4: Research suggests that adding β-cyclodextrin (β–CD) to milk contaminated with cephapirin sodium or cephapirin benzathine can help reduce antibiotic residues. Optimized β-CD crystallization conditions led to reduced antibiotic concentrations in the supernatant, highlighting a potential method for residue reduction. []

Q5: How is cephapirin benzathine absorbed and distributed in dairy goats?

A5: Following intramammary administration in goats, cephapirin benzathine achieves a mean maximum plasma concentration (Cmax) of 0.073 μg/mL at approximately 7 hours post-administration. The area under the plasma concentration curve (AUClast) is 1.06 h × μg/mL, and the mean residence time until the final sampling point (MRTlast) is 13.55 hours. []

Q6: How do the pharmacokinetics of cephapirin benzathine and cloxacillin benzathine compare in goats?

A6: While both are formulated with benzathine salts, their pharmacokinetic profiles differ significantly. Cephapirin benzathine exhibits a shorter mean terminal half-life (T½) of 6.98 h compared to 77.45 h for cloxacillin benzathine. AUC and MRTlast also differ significantly between the two drugs. []

Q7: What is the efficacy of cephapirin benzathine in treating Staphylococcus aureus mastitis in dairy cows?

A7: Studies have shown varying efficacy of cephapirin benzathine against Staphylococcus aureus mastitis. While one study showed comparable cure rates to tilmicosin intramammary infusion, [] another found no significant improvement in cure rates when systemic oxytetracycline was added to cephapirin benzathine treatment. []

Q8: Can cephapirin benzathine be used to treat subclinical endometritis in buffaloes?

A8: Research indicates that a single intrauterine dose of cephapirin benzathine administered to buffaloes with subclinical endometritis at 40 days postpartum led to a higher recovery rate compared to untreated animals. Although bacterial clearance rates didn't differ significantly, treated animals experienced a shorter interval to conception, suggesting potential benefits for reproductive performance. []

Q9: How effective is cephapirin benzathine in treating subclinical mastitis in water buffaloes?

A9: A retrospective study found a 65.67% cure rate for subclinical mastitis in water buffaloes treated with various antibiotics, with cloxacillin benzathine demonstrating the highest efficacy (47.56%), followed by cephapirin benzathine (16.42%). [] This suggests cephapirin benzathine might be less effective than other treatment options for this condition.

Q10: How does cephapirin benzathine compare to other dry cow mastitis preparations?

A13: A large clinical trial comparing cephapirin benzathine (ToMORROW®) with ceftiofur hydrochloride (Spectramast DC) and penicillin G/dihydrostreptomycin (Quartermaster) found no significant differences in efficacy regarding quarter-level outcomes like the prevalence of intramammary infections post-calving, cure of pre-existing infections, prevention of new infections during the dry period, and risk for clinical mastitis. [, ]

Q11: Have there been studies on the systemic use of antibiotics for dry cow therapy?

A14: Research from the past explored systemic antibiotic treatments for mastitis. One study found that subcutaneous administration of norfloxacin nicotinate was more effective in eliminating Staphylococcus aureus intramammary infections in dry cows than intramuscular oxytetracycline or intramammary cephapirin benzathine. [] This highlights the evolution of dry cow therapy approaches.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(Perfluorohexyl)ethoxy]-1,2-epoxypropane](/img/structure/B47157.png)

![Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI)](/img/structure/B47168.png)

![2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione](/img/structure/B47171.png)